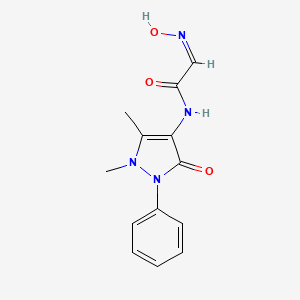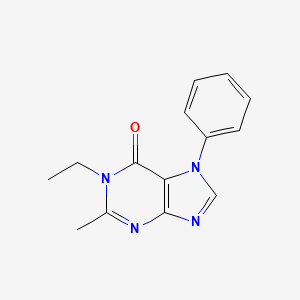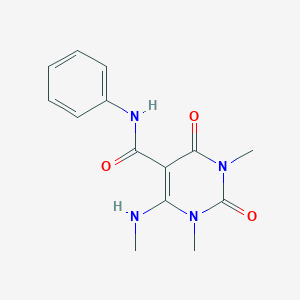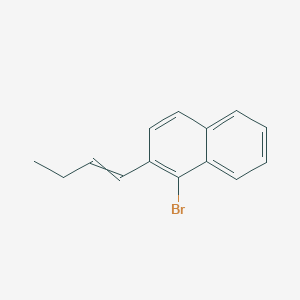
1-Bromo-2-but-1-en-1-ylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-((E)-but-1-enyl)naphthalene is an organic compound that belongs to the class of naphthalenes substituted with a bromo group and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-((E)-but-1-enyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and a boron reagent . Another method involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene in the presence of Bu3SnH and AIBN as an initiator in dry benzene under reflux conditions .
Industrial Production Methods
Industrial production methods for 1-bromo-2-((E)-but-1-enyl)naphthalene are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-((E)-but-1-enyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted naphthalenes, while elimination reactions typically produce alkenes.
Scientific Research Applications
1-bromo-2-((E)-but-1-enyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-bromo-2-((E)-but-1-enyl)naphthalene depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition of the bromo compound to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylnaphthalene: This compound has a similar structure but with a methyl group instead of a butenyl group.
1-Bromonaphthalene: This compound lacks the butenyl group and has only the bromo substituent.
Uniqueness
1-bromo-2-((E)-but-1-enyl)naphthalene is unique due to the presence of both a bromo and a butenyl group on the naphthalene ring
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-bromo-2-but-1-enylnaphthalene |
InChI |
InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h3-10H,2H2,1H3 |
InChI Key |
QMJRBIBSGSVEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
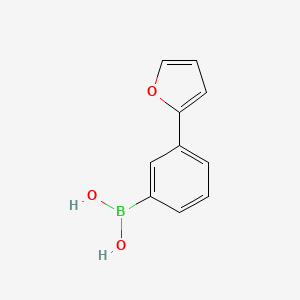


![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)
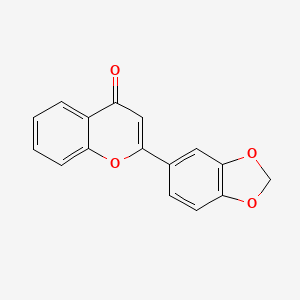
![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)


